2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone
Overview
Description
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone is a complex organic compound that features a triazole ring, an indole ring, and a sulfanyl group
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activity. Given the biological activity of related indole and triazole compounds, this compound could be of interest in the development of new pharmaceuticals .
Mechanism of Action
Target of Action
CBKinase1_010211, also known as 5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1H-1,2,4-triazol-3-amine, SR-01000288481, HMS1594C06, or CBKinase1_022611, is a potent inhibitor of the Casein Kinase 1 (CK1) family . CK1 isoforms have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with its targets, the CK1 isoforms, by inhibiting their kinase activity. This inhibition prevents the phosphorylation of key regulatory molecules, thereby disrupting various cellular processes
Biochemical Pathways
The inhibition of CK1 isoforms affects multiple biochemical pathways. These include pathways involved in cell cycle regulation, transcription and translation processes, cytoskeletal structure maintenance, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these disruptions can vary widely, depending on the specific cellular context.
Result of Action
The molecular and cellular effects of CBKinase1_010211’s action are largely dependent on the specific cellular context. By inhibiting CK1 isoforms, the compound can disrupt a variety of cellular processes, potentially leading to altered cell cycle progression, changes in gene expression, modifications to the cytoskeleton, altered cell-cell adhesion, and changes in signal transduction .
Biochemical Analysis
Cellular Effects
Given the compound’s structural similarity to other indole derivatives, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting aminoguanidine hydrochloride with succinic anhydride under microwave irradiation.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazole intermediate with a suitable thiol reagent.
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of the Indole and Triazole Rings: The final step involves coupling the indole and triazole intermediates through a suitable linker, such as an ethanone group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Agrochemicals: The compound can be used as a precursor for the synthesis of herbicides, fungicides, and insecticides.
Material Science: It can be used in the synthesis of new functional materials, such as polymers and metal-organic frameworks.
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazole: A simpler triazole compound with similar chemical properties.
1H-1,2,4-triazol-3-amine:
Uniqueness
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone is unique due to its combination of a triazole ring, an indole ring, and a sulfanyl group. This combination provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c13-11-14-12(16-15-11)19-7-10(18)17-6-5-8-3-1-2-4-9(8)17/h1-4H,5-7H2,(H3,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCGBVIAXLHPAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NNC(=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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